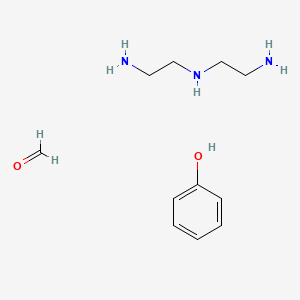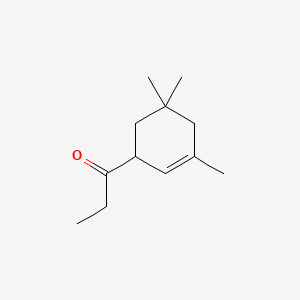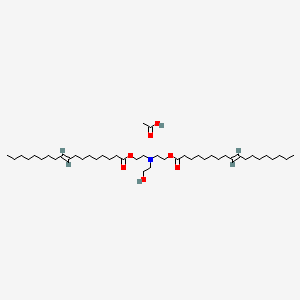
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate is a complex organic compound with the molecular formula C44H83NO7. It is known for its unique structure, which includes long-chain fatty acid esters and a quaternary ammonium group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
准备方法
The synthesis of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate typically involves the esterification of octadec-9-enoic acid with 2-(2-hydroxyethylamino)ethanol, followed by quaternization with acetic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
化学反应分析
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoyloxy groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
科学研究应用
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to mimic biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its emulsifying properties .
作用机制
The mechanism of action of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate involves its interaction with lipid bilayers and proteins. The long hydrophobic chains insert into lipid membranes, disrupting their structure and increasing permeability. The quaternary ammonium group can interact with negatively charged sites on proteins and membranes, altering their function and stability. This compound can also form micelles, which encapsulate hydrophobic molecules, facilitating their transport and delivery .
相似化合物的比较
Similar compounds to (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate include:
(2-Hydroxyethyl)trimethylammonium chloride: A simpler quaternary ammonium compound used as a surfactant.
(2-Hydroxyethyl)dimethyl(2-(octadec-9-enoyloxy)ethyl)ammonium acetate: A related compound with one less octadec-9-enoyloxy group.
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium chloride: Similar structure but with a chloride counterion instead of acetate. The uniqueness of this compound lies in its dual long-chain fatty acid esters and quaternary ammonium group, providing both hydrophobic and cationic properties .
属性
CAS 编号 |
97373-00-7 |
|---|---|
分子式 |
C44H83NO7 |
分子量 |
738.1 g/mol |
IUPAC 名称 |
acetic acid;2-[2-hydroxyethyl-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C42H79NO5.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,44H,3-16,21-40H2,1-2H3;1H3,(H,3,4)/b19-17+,20-18+; |
InChI 键 |
YPTQHTMYQYODEQ-ZGWGUCJNSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCO.CC(=O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)

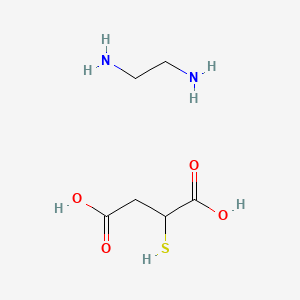
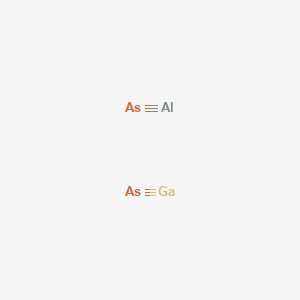

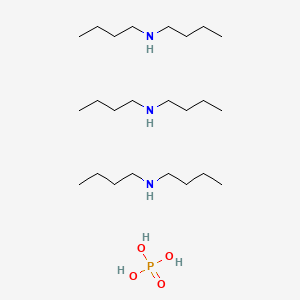
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
